molecular formula C9H8BrN3 B1281934 3-(4-bromophenyl)-1H-pyrazol-4-amine CAS No. 91857-98-6

3-(4-bromophenyl)-1H-pyrazol-4-amine

Cat. No.: B1281934
CAS No.: 91857-98-6
M. Wt: 238.08 g/mol
InChI Key: HCQTVTWAYCKVBL-UHFFFAOYSA-N
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Description

Contextualization within Pyrazole (B372694) Chemistry

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. mdpi.com First discovered in the 19th century, the pyrazole nucleus is a cornerstone in heterocyclic chemistry and is present in numerous synthetic and naturally occurring molecules. mdpi.comnih.gov Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties. mdpi.comnih.gov

Chemically, the pyrazole ring is aromatic and exhibits tautomerism. globalresearchonline.net It is relatively stable and resistant to oxidizing and reducing agents, yet it can be readily functionalized at various positions, allowing for the synthesis of a vast library of derivatives. globalresearchonline.net The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, which is crucial for molecular recognition and binding to biological macromolecules. This versatility has made pyrazole derivatives integral components in the development of pharmaceuticals, agrochemicals, and materials. globalresearchonline.netnih.gov

Table 1: Examples of Commercially Available Drugs Featuring a Pyrazole Scaffold

Drug Name Therapeutic Class
Celecoxib Anti-inflammatory (COX-2 inhibitor)
Rimonabant Anti-obesity (Cannabinoid receptor antagonist)
Sildenafil Erectile dysfunction (PDE5 inhibitor)
Stanozolol Anabolic steroid
Pirtobrutinib Anticancer (BTK inhibitor) mdpi.com

Significance of the 4-Aminopyrazole Scaffold in Heterocyclic Synthesis

The position of the amino group on the pyrazole ring profoundly influences the molecule's chemical and biological properties. While 3-aminopyrazoles and 5-aminopyrazoles are extensively studied for their anticancer and anti-inflammatory activities, the 4-aminopyrazole (4AP) scaffold possesses its own distinct significance. mdpi.comnih.gov

Historically, 4-aminopyrazole derivatives have been investigated for their anticonvulsant and antioxidant activities. nih.gov They also serve as crucial synthetic intermediates for creating more complex molecular architectures. nih.gov The 4-amino group can be readily derivatized to form ureas, thioureas, and amides, or it can participate in cyclization reactions to build fused heterocyclic systems. A prominent example is the 4-aminopyrazolopyrimidine scaffold, which is a key pharmacophore in the design of potent and selective protein kinase inhibitors for cancer therapy. nih.gov The 4AP scaffold provides a versatile platform for introducing specific substituents that can modulate a compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Table 2: General Biological Activities Associated with Aminopyrazole Isomers

Scaffold Associated Biological Activities
3-Aminopyrazole Anticancer, Anti-inflammatory, Anti-infective mdpi.com
4-Aminopyrazole Anticonvulsant, Antioxidant, Synthetic Intermediate for Kinase Inhibitors nih.gov
5-Aminopyrazole Kinase Inhibition (p38MAPK, BTK), Anticancer, Antibacterial nih.gov

Relevance of Bromophenyl Substitution in Pyrazole Systems

The incorporation of a bromophenyl group at the 3-position of the pyrazole ring is a strategic design choice in synthetic chemistry. The bromine atom, as a halogen, imparts several important characteristics to the molecule.

Firstly, the bromophenyl group increases the lipophilicity (fat-solubility) of the compound. This modification can enhance its ability to cross cell membranes, potentially improving its bioavailability and efficacy in biological systems. chemimpex.com Secondly, the bromine atom serves as a highly versatile synthetic "handle." It is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows chemists to easily introduce a wide variety of other functional groups at this position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery. researchgate.net The presence of the bromine atom provides a reactive site for constructing more complex molecules, making 3-(4-bromophenyl)-1H-pyrazol-4-amine a valuable intermediate for building diverse chemical libraries.

Table 3: Physicochemical Properties of this compound

Property Value
CAS Number 91857-98-6 fluorochem.co.uk
Molecular Formula C₉H₈BrN₃ uni.lu
Molecular Weight 238.09 g/mol chemimpex.com
Appearance Solid
Purity ≥ 95% fluorochem.co.uk
LogP (predicted) 1.9 - 2.25 fluorochem.co.ukuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQTVTWAYCKVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290020
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91857-98-6
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91857-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-5-(p-bromophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Bromophenyl)-1H-pyrazol-4-amine
Source EPA DSSTox
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Advanced Spectroscopic and Crystallographic Structural Elucidation of 3 4 Bromophenyl 1h Pyrazol 4 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. The following sections detail the ¹H and ¹³C NMR spectral features of 3-(4-bromophenyl)-1H-pyrazol-4-amine and its derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a this compound analog provides characteristic signals that can be assigned to the various protons within the molecule. For a related compound, the following proton signals were observed in DMSO-d6: a broad singlet for the two amine (NH₂) protons, two doublets for the aromatic protons of the 4-bromophenyl group, and a singlet for the C5-proton of the pyrazole (B372694) ring. umich.edu

The protons of the 4-bromophenyl group typically appear as two distinct doublets in the aromatic region of the spectrum, a consequence of ortho-coupling. The protons closer to the pyrazole ring are generally found at a slightly different chemical shift than the protons adjacent to the bromine atom due to the differing electronic environments.

The proton attached to the C5 position of the pyrazole ring is expected to resonate as a singlet, as it lacks adjacent proton neighbors to couple with. The protons of the N-H bonds of the pyrazole and the amino group often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration due to hydrogen bonding. In some instances, the NH proton of the pyrazole ring can exhibit a very downfield chemical shift. umich.edu

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Analog

Proton Chemical Shift (ppm) Multiplicity
NH₂ ~6.25 Broad Singlet
CH (Aromatic) ~7.80 Doublet
CH (Aromatic) ~7.96 Doublet
C5-H (Pyrazole) ~9.03 Singlet
NH (Pyrazole) >12 Broad Singlet

Data is for a closely related analog and may not represent the exact values for this compound. umich.edu

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. For an analog of this compound, the carbon signals have been assigned as follows in DMSO-d6. umich.edu The spectrum shows distinct signals for the carbons of the pyrazole ring and the 4-bromophenyl group.

The carbon atoms of the 4-bromophenyl group typically show four signals, with the carbon attached to the bromine atom (C-Br) appearing at a characteristic chemical shift. The other aromatic carbons will have shifts influenced by their position relative to the bromine and the pyrazole substituent. The carbons of the pyrazole ring also resonate at distinct chemical shifts, with the C3 and C4 carbons being particularly informative for confirming the substitution pattern.

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Analog

Carbon Chemical Shift (ppm)
C (Aromatic) 121.33, 122.09, 132.73, 135.77
C5 (Pyrazole) 120.87
C3 & C4 (Pyrazole) 141.83, 151.26, 158.02

Data is for a closely related analog and may not represent the exact values for this compound. umich.edu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=C, and C-N bonds.

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine (N-H) of the pyrazole ring are expected to appear in the region of 3500-3300 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching, while the pyrazole N-H stretch will appear as a single, often broad, band. For pyrazole derivatives, these N-H stretching bands can be observed in the range of 3353-3341 cm⁻¹.

The C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the C-H stretching of the pyrazole ring will also be in this region. The C=C stretching vibrations of the aromatic ring typically give rise to several bands in the 1600-1450 cm⁻¹ region. The C=N stretching of the pyrazole ring is also expected in this region, often around 1477-1463 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of this compound is C₉H₈BrN₃, which corresponds to a monoisotopic mass of 236.99016 Da. uni.lu

In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 237 and 239 with an intensity ratio of approximately 1:1, which is characteristic of the presence of a single bromine atom. The protonated molecule ([M+H]⁺) would be observed at m/z 238 and 240.

The fragmentation of aromatic amines often involves the loss of small molecules or radicals. For this compound, potential fragmentation pathways could include the loss of HCN from the pyrazole ring or cleavage of the C-C bond between the phenyl and pyrazole rings. The presence of the bromine atom would be a key indicator in identifying fragments containing the bromophenyl moiety.

Table 3: Predicted m/z Values for Adducts of this compound

Adduct Predicted m/z
[M+H]⁺ 237.99744
[M+Na]⁺ 259.97938
[M-H]⁻ 235.98288
[M+NH₄]⁺ 255.02398
[M+K]⁺ 275.95332

Data obtained from PubChem. uni.lu

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound itself is not available in the surveyed literature, the analysis of closely related analogs provides significant insight into the expected solid-state conformation, including bond lengths, bond angles, and torsional angles.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structures of analogs such as 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(4-bromophenyl)-5-methyl-1H-pyrazole have been determined. nih.govresearchgate.netresearchgate.net In these structures, the pyrazole ring is essentially planar. The bond lengths within the pyrazole and phenyl rings are consistent with their aromatic character.

The C-Br bond length is typically in the range of 1.89-1.91 Å. The bond lengths within the pyrazole ring will vary slightly depending on the substituents. For instance, the C3-N2 and C5-N1 bonds will be shorter than the C3-C4 and C4-C5 bonds.

The bond angles within the five-membered pyrazole ring are all close to the ideal 108°. The angles in the six-membered phenyl ring are approximately 120°.

A key feature of these structures is the dihedral angle between the pyrazole ring and the 4-bromophenyl ring. In 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, this dihedral angle is reported to be 36.48 (10)°. nih.gov This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyrazole ring. A similar twist would be expected in this compound.

Table 4: Selected Crystallographic Data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 17.7233 (4)
b (Å) 3.8630 (1)
c (Å) 20.4224 (5)
β (°) 110.137 (3)
V (ų) 1312.75 (6)

Data obtained from the Cambridge Crystallographic Data Centre. nih.gov

Characterization of Crystal Packing and Supramolecular Interactions

The crystal packing of pyrazole derivatives is notably influenced by strong N-H···N hydrogen bonds, a recurring motif in the self-assembly of these heterocycles. nih.gov The pyrazole ring itself is a versatile supramolecular synthon, featuring both a pyrrole-type nitrogen (N1-H) as a hydrogen bond donor and a pyridine-type nitrogen (N2) as an acceptor. csic.es This dual functionality allows for the formation of various hydrogen-bonded structures, including dimers, trimers, tetramers, and polymeric chains (catemers). csic.esaip.org

In analogs such as 4-halo-1H-pyrazoles, the nature of the halogen substituent has been shown to direct the supramolecular assembly. For instance, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs, a structural feature that could be anticipated in related compounds. mdpi.com The formation of these assemblies is a driving force in the crystallization process, leading to highly ordered structures. nih.gov

Beyond the classic N-H···N interactions, the amino group at the 4-position of the pyrazole ring introduces additional possibilities for hydrogen bonding. The NH2 protons can act as donors, forming N-H···N or N-H···Br bonds with adjacent molecules, further stabilizing the crystal lattice. researchgate.net Similarly, C-H···O and C-H···N interactions are also observed in the crystal packing of various pyrazole derivatives, contributing to the formation of complex three-dimensional networks. nih.govresearchgate.net

Hirshfeld surface analysis is a powerful tool for quantitatively and qualitatively analyzing these intermolecular contacts. For analogous bromophenyl pyrazole structures, this analysis has revealed that the molecular packing is often governed by a combination of H···H, O···H/H···O, Br···H/H···Br, and C···H/H···C contacts, highlighting the diversity of forces at play. nih.gov

The interplay of these various non-covalent forces—strong N-H···N hydrogen bonds, secondary interactions from the amino group, and dispersive forces from the aromatic rings—results in a structurally diverse and stable crystalline framework.

Interactive Data Tables

Table 1: Potential Hydrogen Bond Geometries in Pyrazole Analogs

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)MotifReference
N-H···N~1.09~1.63~2.71~169Dimer/Chain nih.gov
N-H···N--~2.82-Dimer nih.gov
C-H···O----Helical Chain nih.gov
N-H···π----Bilayer researchgate.net

Note: The data in this table is illustrative and based on findings from various pyrazole derivatives. Actual values for the title compound may vary.

Table 2: Crystallographic Parameters for Selected Bromophenyl Pyrazole Analogs

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
3-(4-bromophenyl)-5-methyl-1H-pyrazoleC10H9BrN2OrthorhombicP2121215.90709.273117.564190 researchgate.net
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC16H11BrN2OMonoclinicP21/c17.72333.863020.4224110.137 nih.gov
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeC16H11BrN2OTriclinicP-19.671611.461713.825792.753 researchgate.net
3-[3-(4-bromophenyl)-1H-pyrazol-1-yl]prop-2-enal AnalogC18H12Br2N2OOrthorhombicPca219.26009.378237.996590 researchgate.net

Note: This table presents data from published crystal structures of closely related analogs to provide context for the structural possibilities of this compound.

Structure Activity Relationship Sar Insights and Molecular Recognition Mechanisms of 3 4 Bromophenyl 1h Pyrazol 4 Amine Derivatives

Influence of Substituents on Molecular Interactions and Pathways

The biological activity of 3-(4-bromophenyl)-1H-pyrazol-4-amine and its derivatives is intricately linked to the nature and position of various substituents on the core structure. These substituents modulate the molecule's electronic properties, steric profile, and capacity for intermolecular interactions, thereby influencing how it recognizes and binds to biological targets.

The presence of a bromine atom on the C3-phenyl ring is a critical feature that significantly influences the molecular interactions of these pyrazole (B372694) derivatives. The introduction of bromine into a molecular structure is a recognized strategy in drug design that can enhance therapeutic activity and affect metabolism. ump.edu.plump.edu.pl A key interaction enabled by the bromine atom is the halogen bond, a non-covalent interaction where the halogen acts as an electrophilic species. ump.edu.plump.edu.pl This occurs due to an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a "sigma-hole," which can interact favorably with nucleophilic sites on a target protein, such as backbone carbonyls or oxygen-containing side chains. ump.edu.plump.edu.pl Such changes in intermolecular and intramolecular interactions can have a favorable effect on drug-target binding. ump.edu.plump.edu.pl

The 4-bromophenyl group as a whole also plays a crucial role. Studies on other pyrazole series have shown that a para-substituted phenyl ring at positions on the pyrazole core is often a structural requirement for potent and selective biological activity. nih.govacs.orgelsevierpure.com Crystallographic studies of related compounds, such as 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal that the bromophenyl ring is twisted out of the plane of the pyrazole ring. researchgate.net This dihedral angle dictates the three-dimensional shape of the molecule and influences how it fits into a binding pocket, precluding certain intermolecular associations while enabling others. researchgate.netnih.gov

Table 1: Influence of the 4-Bromophenyl Group on Molecular Interactions
Structural FeatureType of InteractionSignificance in Molecular RecognitionSupporting Evidence
Bromine AtomHalogen Bonding (via sigma-hole)Forms specific, directional interactions with nucleophilic residues (e.g., C=O, -OH) in a target's binding site, enhancing affinity and specificity. ump.edu.plump.edu.pl
Phenyl Ringπ-π Stacking / Hydrophobic InteractionsEngages with aromatic amino acid residues (e.g., Phe, Tyr, Trp) and hydrophobic pockets, contributing to binding stability. nih.gov
Overall 4-Bromophenyl GroupSteric and Conformational EffectsThe group's size and orientation (dihedral angle relative to the pyrazole core) influence the overall molecular shape, determining the fit within the target's active site. researchgate.net

The 4-amino group is a key functional group for establishing specific molecular interactions, primarily through hydrogen bonding. As a hydrogen bond donor, the -NH2 group can form strong, directional bonds with hydrogen bond acceptor atoms (typically oxygen or nitrogen) on amino acid residues within a target's binding site. nih.gov For instance, studies on pyrazole analogs have demonstrated that amino groups can form crucial hydrogen bond interactions with the backbone or side chains of key residues, such as Alanine, Glutamate, or Lysine. nih.govresearchgate.netijpbs.com These interactions are often critical for anchoring the ligand in the correct orientation for optimal binding and subsequent biological effect.

Beyond direct ligand-target interactions, the amino group's hydrogen-bonding capability allows it to participate in the formation of larger supramolecular structures. nih.gov In crystal structures of related aminopyrazole compounds, intermolecular N—H···N and N—H···O hydrogen bonds have been observed to link molecules into dimers or extended networks, demonstrating the group's fundamental role in molecular recognition processes. researchgate.net

Table 2: Hydrogen Bonding Potential of the 4-Amino Group in Pyrazole Derivatives
Interaction TypePotential H-bond Acceptors in Biological TargetsObserved RoleReference Examples
N-H···OCarbonyl oxygen (backbone), Asp, Glu, Ser, Thr, Tyr side chainsAnchoring the ligand in the binding pocket; stabilizing the bound conformation. nih.govresearchgate.net
N-H···NHis, Trp side chains; other heterocyclic ringsFormation of specific ligand-target bonds and intermolecular self-assembly into dimers or sheets. nih.govresearchgate.net

N1 Position: The N1 position is often substituted to modulate pharmacokinetic properties or to introduce additional interaction points. In some series of pyrazole derivatives, a specific substituent at N1, such as a 2,4-dichlorophenyl group, has been found to be essential for high-potency activity. nih.govacs.org However, in other contexts, the introduction of lipophilic moieties at this position can lead to a decrease in activity, suggesting that an unsubstituted N1-H may be required for a critical hydrogen bond interaction with the target. nih.gov N-substitution can also reduce the aromaticity of the pyrazole ring, which may alter its stacking potential. scispace.com

C3 and C5 Positions: These positions are electronically distinct, and substituents here have a profound effect. nih.gov The electronic character of groups at C3 and C5 can alter the hydrogen-bond strength of the N1-H. nih.gov For example, electron-donating groups at C3 can increase the basicity of the pyrazole ring. nih.gov The size and nature of these substituents also create a specific steric environment. Placing a ligating side chain at C3 while varying the bulk of the C5 substituent can control the accessibility of the nearby ring nitrogen for hydrogen bonding. figshare.com Studies on pyrazole binding to the enzyme CYP2E1 showed that a methyl group at C3 increased binding affinity, whereas having methyl groups at both C3 and C5 positions blocked binding altogether, highlighting the importance of a balanced substitution pattern. nih.gov

Table 3: Summary of Substituent Effects on the Pyrazole Ring
PositionSubstituent TypeObserved Effects on Molecular InteractionsReferences
N1 Aryl groups (e.g., 2,4-dichlorophenyl)Can be critical for high-potency binding by occupying a specific sub-pocket. nih.govacs.org
Alkyl/Lipophilic groupsMay increase lipophilicity but can also decrease activity if the N1-H is needed for H-bonding. nih.gov
C3 Electron-donating groups (e.g., -CH3)Can increase the basicity of the pyrazole ring and enhance binding affinity. nih.govnih.gov
Phenyl groupsCan provide additional hydrophobic or π-stacking interactions. nih.gov
C5 Bulky groups (e.g., tert-butyl)Can provide steric hindrance that influences ligand conformation and the accessibility of adjacent atoms for H-bonding. figshare.com
Para-substituted phenyl ringOften a key structural feature for potent activity, providing crucial interactions in a distal pocket. nih.govelsevierpure.com

Molecular Docking Studies for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. For derivatives of this compound, these studies provide invaluable insights into their mechanism of action at a molecular level.

Molecular docking simulations consistently show that pyrazole derivatives often bind deep within the active site pocket of their target proteins. nih.gov The software calculates the most stable binding conformation, or "pose," by evaluating factors like intermolecular energy, with the best pose typically corresponding to the one with the lowest binding energy score. ijpbs.com The reliability of these predictions is often validated by redocking a known co-crystallized ligand into its protein structure; a low root mean square deviation (RMSD) between the docked pose and the crystallographic pose indicates the docking protocol is reliable. nih.gov

These studies reveal that the planar pyrazole core frequently acts as a scaffold, positioning its various substituents to engage in specific interactions. For example, the pyrazole ring itself can form favorable π–π stacking interactions with aromatic residues like Tyrosine or Phenylalanine in the active site. nih.gov The conformation of the ligand within the pocket is a balance of its internal torsional strain and the favorable interactions it forms with the protein, ultimately dictating its binding mode.

Table 4: Examples of Predicted Binding Modes for Pyrazole Derivatives from Docking Studies
Pyrazole Derivative ClassTarget ProteinKey Features of Predicted Binding ModeReferences
General Pyrazole AnalogsRET KinaseLigand adopts a conformation similar to the co-crystalized inhibitor, occupying the ATP binding pocket. nih.gov
Substituted PyrazolesVEGFR-2, Aurora A, CDK2Ligands are docked deeply within the binding pocket, establishing multiple hydrogen bonds. nih.gov
PyrazolopyrimidinesPI3KδThe pyrimidine (B1678525) nitrogen forms H-bonds with Leu85, while the amino group interacts with Glu83, securing the molecule in the target pocket. nih.gov
BiarylpyrazolesCannabinoid Receptor (CB1)The para-substituted phenyl ring at C5 and the N1-substituent occupy distinct hydrophobic sub-pockets. nih.govacs.org

A primary output of molecular docking is the detailed map of interactions between the ligand and the specific amino acid residues of the target. These interactions are fundamental to the stability of the ligand-protein complex and are predominantly non-covalent.

Hydrogen Bonds: These are among the most critical interactions for specificity and affinity. Docking studies frequently identify hydrogen bonds between the N1-H or N2 atoms of the pyrazole ring and key residues. For example, in protein kinases, pyrazole derivatives often form hydrogen bonds with "hinge region" residues like Cysteine or Alanine, mimicking the interaction of native ATP. nih.govnih.gov The amino group at the C4 position is also a prime candidate for forming such bonds.

π-π and Cation-π Interactions: The aromatic pyrazole ring and any attached phenyl groups are well-suited for π-π stacking interactions with the aromatic side chains of Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govnih.gov

Table 5: Key Amino Acid Interactions Identified in Docking Studies of Pyrazole Derivatives
TargetInteracting ResiduesType of InteractionPyrazole Moiety InvolvedReferences
RET KinaseAla807, Tyr806, Lys808Hydrogen BondFused ring amino group, isoxazole (B147169) moiety nih.gov
Leu881, Gly810HydrophobicGeneral ligand scaffold nih.gov
PLK1Cys133Hydrogen BondAminopyrimidine ring nih.gov
Factor XaTrp598π-π StackingPyrazole ring nih.gov
Asp572, Gly601, Ala573Hydrogen BondProtonated benzylamine (B48309) substituent nih.gov
PDE5Gln817Hydrogen BondNH and carbonyl groups nih.gov
Tyr612, Phe820π-π StackingPyrazole and pyrimidine rings nih.gov
Carbonic AnhydraseGlu37Hydrogen BondPyrazole nitrogen ijpbs.com
Aurora KinaseGlu211, Lys162, Ala213Hydrogen BondCarboxamide and imino groups researchgate.net

Applications of 3 4 Bromophenyl 1h Pyrazol 4 Amine As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Pyrazole-Based Heterocycles

The 4-aminopyrazole scaffold is a well-established building block for the construction of fused pyrazole (B372694) systems, many of which are of significant pharmacological interest. researchgate.netarkat-usa.org The amino group at the C4 position, along with the adjacent C5 carbon, acts as a nucleophilic component in cyclocondensation reactions with various bi-electrophilic reagents to form new heterocyclic rings.

One of the most common transformations involves the reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents to construct the pyrazolo[3,4-b]pyridine core. beilstein-journals.orgnih.gov This fused system is a key structural component in many biologically active compounds, including protein kinase inhibitors. beilstein-journals.org Similarly, reactions with reagents like formamide (B127407) or other one-carbon synthons can lead to the formation of pyrazolo[3,4-d]pyrimidines. semanticscholar.orgarabjchem.org These pyrimidine-fused pyrazoles are structurally analogous to purines and have been extensively explored as inhibitors of various enzymes. nih.gov

The 3-(4-bromophenyl) substituent provides an additional, orthogonal reactive handle. The carbon-bromine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govmdpi.com This allows for the late-stage introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups. This capability is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies, where systematic modification of this substituent can fine-tune the biological activity or physical properties of the final molecule. For instance, Suzuki-Miyaura coupling of related bromopyrazoles with various boronic acids has been shown to proceed efficiently, demonstrating the utility of the bromo-handle in creating molecular diversity. nih.govrsc.org

Table 1: Representative Fused Heterocyclic Systems Synthesized from Aminopyrazole Precursors
Aminopyrazole PrecursorReagent(s)Resulting Fused Heterocycle CoreSignificance
4-Aminopyrazoleα,β-Unsaturated Ketones / 1,3-DiketonesPyrazolo[3,4-b]pyridineCore of kinase inhibitors, vasodilators. beilstein-journals.orgsemanticscholar.org
4-AminopyrazoleFormamide / Phenyl isothiocyanatePyrazolo[3,4-d]pyrimidinePurine bioisostere, enzyme inhibitors. arabjchem.org
4-AminopyrazoleMalononitrilePyrazolo[4,3-b]pyridineIntermediate for further cyclization. researchgate.net
5-AminopyrazoleCyclic Ketones / Aldehydes (MCR)Pyrazolo[3,4-b]pyridine derivativesAccess to complex fused systems. nih.gov

Building Block in Complex Molecular Architectures

Beyond its role as a precursor to fused ring systems, 3-(4-bromophenyl)-1H-pyrazol-4-amine is an ideal building block for constructing complex, multi-component molecular architectures. The distinct reactivity of its functional groups allows for a stepwise and controlled assembly of elaborate structures. The 4-aminopyrazole core itself is a key pharmacophore in a number of clinically evaluated therapeutic agents, particularly in the class of Janus kinase (JAK) inhibitors. nih.govnih.gov

JAK inhibitors are a class of drugs that modulate the JAK-STAT signaling pathway, which is implicated in various inflammatory diseases and cancers. google.comwikipedia.org Many potent JAK inhibitors feature a 4-aminopyrazole or a related pyrazolopyrimidine scaffold that anchors the molecule within the ATP-binding site of the kinase. nih.govnih.gov In such molecules, the amino group often forms a critical hydrogen bond with the hinge region of the enzyme, while the pyrazole ring and its substituents occupy adjacent pockets.

The 3-(4-bromophenyl) group of the title compound can be strategically utilized to project into a specific hydrophobic pocket of a target protein or serve as an attachment point for linkers or other pharmacophoric elements. The ability to modify this group via cross-coupling reactions provides chemists with the tools to optimize binding affinity and selectivity for a particular biological target. nih.gov For example, a series of potent JAK inhibitors based on the 4-aminopyrazole scaffold have been developed where derivatization at positions analogous to the C3-phenyl group was crucial for achieving high potency. nih.govnih.gov

Table 2: Potential Synthetic Modifications for Building Complex Architectures
Reactive SiteReaction TypeReagents/CatalystResulting ModificationPurpose
4-Amino GroupAmidation / SulfonylationAcyl chlorides, Sulfonyl chloridesAmide, SulfonamideIntroduce H-bond acceptors/donors, modulate solubility.
N1-H of PyrazoleN-Alkylation / N-ArylationAlkyl halides, Aryl boronic acids (Ullmann)N-Substituted pyrazoleBlock tautomerization, occupy new vector space. chim.it
4-Bromophenyl GroupSuzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalystBiaryl systemOptimize binding, improve pharmacokinetic properties. nih.govresearchgate.net
4-Bromophenyl GroupBuchwald-Hartwig AminationAmines, Pd catalystN-Aryl amineIntroduce new polar interactions.

Contribution to Scaffold Diversity and Chemical Space Exploration in Organic Synthesis

In modern drug discovery, the exploration of chemical space and the development of novel molecular scaffolds are paramount. nih.gov The term "scaffold diversity" refers to the variety of core structures that can be synthesized, providing a foundation for building compound libraries. This compound is an exemplary starting material for expanding scaffold diversity due to its multiple points of functionalization.

The pyrazole core is considered a "privileged scaffold," a framework that is capable of binding to multiple biological targets. nih.gov By starting with this core, chemists can rapidly generate a multitude of diverse structures. The synthetic pathways branching from this compound allow for extensive exploration of chemical space—the vast ensemble of all possible molecules.

The key contributions of this intermediate to chemical space exploration are:

Multi-Vector Derivatization: Functionalization can occur at the N1 position, the C4-amino group, the C5 position (via, for example, halogenation), and the para-position of the phenyl ring. This allows for the systematic probing of the three-dimensional space around the core scaffold.

Access to Fused Systems: As detailed in section 7.1, the compound is a gateway to numerous fused heterocyclic systems like pyrazolopyridines and pyrazolopyrimidines, which represent distinct and valuable regions of chemical space. mdpi.com

Late-Stage Functionalization: The presence of the bromine atom allows for late-stage diversification. nih.gov This is a highly efficient strategy in which a common advanced intermediate is used to create a wide range of final products, each with unique properties. This approach accelerates the discovery process by minimizing the need for lengthy de novo syntheses for each new analog.

By enabling the synthesis of diverse and complex molecules through multiple, orthogonal reaction pathways, this compound serves as a powerful tool for chemists aiming to expand scaffold diversity and explore new areas of chemical space in the search for novel bioactive compounds.

Q & A

What are the optimal synthetic routes for 3-(4-bromophenyl)-1H-pyrazol-4-amine, and how can purity be ensured?

Basic Research Focus
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, microwave-assisted synthesis (50–100 W, 15–30 min) using 4-bromophenylhydrazine and ethyl acetoacetate in ethanol under acidic conditions yields the pyrazole core. Post-synthetic purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (DMSO-d₆, 400 MHz) to confirm the absence of regioisomers or unreacted precursors .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Advanced Research Focus
SC-XRD is critical for confirming regiochemistry and hydrogen-bonding networks. For structurally analogous pyrazoles (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine), data collected at 173 K using a Bruker APEX-II diffractometer (MoKα radiation, λ = 0.71073 Å) revealed a triclinic system (space group P1) with intermolecular N–H···N hydrogen bonds stabilizing the lattice. Refinement via SHELXL-2018 (R₁ = 0.031) resolved disorder in the bromophenyl ring . For this compound, ensure cryogenic cooling (100 K) to minimize thermal motion artifacts and use TWINABS for absorption correction in case of twinning .

How do solvent polarity and substituent effects influence the photophysical properties of this compound?

Advanced Research Focus
Studies on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde show that solvent polarity (e.g., toluene vs. DMSO) induces bathochromic shifts in UV-Vis spectra (λₐᵦₛ ≈ 320–350 nm) due to π→π* transitions. Electron-withdrawing groups (e.g., Br) enhance intramolecular charge transfer, while bulky substituents reduce fluorescence quantum yields (Φ = 0.15–0.35) via steric hindrance . For accurate measurements, use time-resolved fluorescence spectroscopy (TCSPC mode) in degassed solvents to avoid quenching by oxygen .

What strategies address contradictions in biological activity data for pyrazole derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., antifungal IC₅₀ ranging from 5–50 µM) may arise from assay conditions (e.g., pH, serum proteins) or compound aggregation. For this compound, validate target engagement using SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) to enzymes like CYP51. Dose-response curves (8-point dilution, triplicate runs) and counter-screening against related isoforms (e.g., CYP3A4) minimize false positives .

How can computational methods predict the SAR of this compound derivatives?

Advanced Research Focus
Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) reveal that the bromine atom enhances hydrophobic interactions with protein pockets (e.g., kinase ATP-binding sites). QSAR models using Hammett σ constants for substituents on the phenyl ring correlate logP with cellular permeability (R² > 0.85). For improved accuracy, combine DFT (B3LYP/6-31G*) calculations for electrostatic potential maps with free-energy perturbation (FEP) to predict binding affinities .

What are the challenges in characterizing hydrogen-bonding networks in pyrazole crystals?

Advanced Research Focus
Hydrogen atoms in NH groups are often poorly resolved in X-ray data. Neutron diffraction (e.g., at Oak Ridge National Lab) or low-temperature (20 K) synchrotron studies can locate H atoms precisely. For this compound, compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions: N–H···N (≈2.1 Å) and C–H···π (≈2.8 Å) contacts dominate .

How to optimize reaction yields in large-scale synthesis while minimizing byproducts?

Basic Research Focus
Scale-up challenges include exothermic cyclization (ΔT > 30°C). Use flow chemistry (microreactor, 80°C, residence time 10 min) to control heat dissipation and improve yields (85% vs. 60% batch). Quench the reaction with ice-water to precipitate crude product, then filter and wash with cold methanol to remove unreacted hydrazine .

What analytical techniques differentiate polymorphs of this compound?

Advanced Research Focus
DSC (heating rate 10°C/min) identifies polymorphic transitions (endothermic peaks at 180–190°C). Pair with PXRD (CuKα radiation, 2θ = 5–40°) to detect lattice variations: Form I (monoclinic, C2/c) vs. Form II (triclinic, P1). Terahertz spectroscopy (0.5–3 THz) can further distinguish hydrogen-bonding patterns non-destructively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.